An In-depth Technical Guide to the Mechanism of Action of H-151, a Covalent STING Inhibitor
An In-depth Technical Guide to the Mechanism of Action of H-151, a Covalent STING Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon and pro-inflammatory cytokine response. Dysregulation of this pathway is implicated in various autoinflammatory diseases and other pathological conditions. H-151 is a potent, selective, and irreversible small-molecule inhibitor of STING.[1] This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows. H-151 acts by covalently binding to a specific cysteine residue in the transmembrane domain of STING, which blocks essential activation steps, including palmitoylation and clustering, thereby abrogating all downstream signaling.[1][2]
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a signal of pathogenic invasion or cellular damage.[3]
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic dsDNA.[3]
-
Second Messenger Synthesis: Upon binding DNA, cGAS is catalytically activated and synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3]
-
STING Activation: cGAMP binds to STING dimers located on the endoplasmic reticulum (ER) membrane, inducing a significant conformational change.[3][4]
-
Translocation and Scaffolding: Activated STING translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[4] In the Golgi, STING serves as a scaffold for downstream signaling components.[5]
-
TBK1 and IRF3 Activation: STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6]
-
Gene Transcription: Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and numerous interferon-stimulated genes (ISGs).[6] The STING pathway can also activate NF-κB, leading to the production of pro-inflammatory cytokines.[7][8]
H-151: Core Mechanism of Action
H-151 is an indole-derivative small molecule that functions as a potent, irreversible antagonist of STING.[1] Its mechanism is highly specific, targeting an early and essential step in STING activation.
3.1 Covalent Modification of STING
The primary mechanism of H-151 is the formation of a covalent bond with the STING protein.[1][9]
-
Binding Site: H-151 specifically targets the cysteine residue at position 91 (Cys91) of both human and murine STING.[1][10] This residue is located within the N-terminal transmembrane domain of the protein.
-
Irreversible Inhibition: The covalent nature of this interaction leads to irreversible inhibition of the targeted STING molecule.[2][11]
3.2 Blockade of STING Palmitoylation and Clustering
The covalent modification of Cys91 by H-151 directly prevents STING palmitoylation.[1][7][12] Palmitoylation, the attachment of fatty acids to cysteine residues (at Cys88 and Cys91), is a critical post-translational modification required for STING activation.[12]
By inhibiting palmitoylation, H-151 effectively blocks:
-
STING Clustering/Oligomerization: Palmitoylation is necessary for the assembly of STING into higher-order clusters at the Golgi, which is a prerequisite for downstream signaling.[1][9]
-
STING Translocation: The formation of these clusters is coupled to the protein's trafficking from the ER. By preventing this step, H-151 traps STING in an inactive state at the ER.
3.3 Abrogation of Downstream Signaling
By preventing the essential upstream events of palmitoylation and clustering, H-151 effectively halts the entire downstream signaling cascade. This results in a potent and comprehensive inhibition of:
-
TBK1 and IRF3 Phosphorylation: H-151 treatment significantly reduces or abolishes the phosphorylation of TBK1 and IRF3 that is normally induced by STING agonists.[7][13]
-
NF-κB Activation: The activation of the NF-κB pathway is also suppressed.[7][14]
-
Cytokine Production: Consequently, H-151 strongly reduces the production of type I interferons and other pro-inflammatory cytokines.[1] Importantly, H-151 specifically blocks STING-mediated signaling without affecting other innate immune pathways, such as those mediated by RIG-I.[1]
Quantitative Data
The activity and properties of H-151 have been characterized across various assays and cell types.
Table 1: Physicochemical Properties of H-151
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N-(4-Ethylphenyl)-N'-1H-indol-3-yl-urea | [1] |
| CAS Number | 941987-60-6 | [1] |
| Molecular Formula | C₁₇H₁₇N₃O | [1] |
| Molecular Weight | 279.34 g/mol | [1] |
| Purity | ≥95% (UHPLC) | [1] |
| Solubility | 100 mM in DMSO, 50 mM in ethanol | |
Table 2: In Vitro Inhibitory Activity (IC₅₀) of H-151
| Cell Line | Species | Assay Readout | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) | Murine | IFN-β production | 138 | [15] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | IFN-β production | 109.6 | [15] |
| Human Foreskin Fibroblasts (HFFs) | Human | IFN-β production | 134.4 | [15] |
| 293T-hSTING cells | Human | IRF Reporter | 1040 (1.04 µM) | [16] |
| 293T-mSTING cells | Murine | IRF Reporter | 820 (0.82 µM) |[16] |
Table 3: In Vivo and Cellular Effects of H-151
| Model System | Effect | Quantitative Result | Reference |
|---|---|---|---|
| Mouse Model of Intestinal I/R | Inhibition of STING signaling | 85% decrease in pIRF3 levels | [2] |
| LLC cells treated with ²²³Ra | Cytotoxicity Reduction | Dose-dependent reduction | [13] |
| Mouse Model of Choroidal Neovascularization | Suppression of NF-κB | Significant suppression of pNF-κB |[7] |
Experimental Protocols
The following protocols are representative of methods used to characterize the mechanism and efficacy of STING inhibitors like H-151.
5.1 Protocol: STING Activation and Inhibition Assay
This protocol assesses the ability of H-151 to inhibit the production of downstream cytokines following STING activation.
-
Cell Seeding: Plate cells (e.g., THP-1, BMDMs) in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.[5]
-
Inhibitor Pre-treatment: Pre-treat cells with a dose range of H-151 (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 2-6 hours.[15]
-
STING Activation: Stimulate the cells with a STING agonist such as 2'3'-cGAMP (1 µg/mL) or by transfecting with herring testes DNA (HT-DNA).[15][17]
-
Incubation: Incubate for an appropriate time to allow for cytokine production (e.g., 6-24 hours).[5][15]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of IFN-β or other cytokines (e.g., IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5]
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration and calculate the IC₅₀ value using non-linear regression.
5.2 Protocol: Western Blot for Phosphorylated Signaling Proteins
This method is used to directly observe the inhibition of STING pathway phosphorylation events.
-
Cell Treatment: Culture and treat cells with H-151 and a STING agonist as described in Protocol 5.1, typically in 6-well plates.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA or Bradford assay.[19]
-
Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.[20]
-
SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-TBK1, anti-p-IRF3) and total protein controls (e.g., anti-TBK1, anti-IRF3, anti-β-actin).[19]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
5.3 Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay to confirm the direct binding of a ligand (H-151) to its target protein (STING) in a cellular environment.[21]
-
Cell Culture and Treatment: Culture a sufficient number of cells (e.g., HEK293T) and treat them with either H-151 (at a saturating concentration, e.g., 10-30 µM) or vehicle (DMSO) for 1-3 hours.[22][23]
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 45°C to 69°C in 3°C increments) for 3-5 minutes using a thermocycler, followed by cooling.[22]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).[22]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to pellet the aggregated, denatured proteins.[22]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble STING protein remaining at each temperature point by Western blot, as described in Protocol 5.2.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble STING will decrease as the temperature increases, generating a "melting curve." In the H-151-treated samples, the binding of the drug will stabilize the STING protein, resulting in a shift of the melting curve to higher temperatures.[21]
5.4 Protocol: Cell Viability Assay
This assay is crucial to ensure that the observed inhibitory effects of H-151 are due to specific pathway inhibition and not general cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[19]
-
Treatment: Treat the cells with the same concentration range of H-151 used in functional assays for 24-48 hours. Include a vehicle control and a positive control for cell death.[13]
-
MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.[19]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[19]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each H-151 concentration.
Conclusion
H-151 is a highly specific and potent covalent inhibitor of the STING signaling pathway. Its mechanism of action is well-defined, involving the irreversible modification of Cys91 within the STING transmembrane domain. This single modification effectively prevents the crucial activation steps of STING palmitoylation and clustering, thereby providing a complete blockade of downstream signaling cascades that lead to the production of type I interferons and inflammatory cytokines. The robust in vitro and in vivo activity, coupled with a clear mechanism, makes H-151 a valuable tool for researching the role of STING in health and disease and a promising candidate for therapeutic development in STING-driven pathologies.[1][2]
References
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- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. ubpbio.com [ubpbio.com]
- 10. H-151 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scbt.com [scbt.com]
- 19. Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ulab360.com [ulab360.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
